molecular formula C17H21NO B2607952 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole CAS No. 866008-60-8

2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole

Cat. No.: B2607952
CAS No.: 866008-60-8
M. Wt: 255.361
InChI Key: AEWSLPHBCSTBNF-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole: Lacks the benzofuran substituent, resulting in different chemical properties.

    1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole: Similar structure but without the dimethyl groups on the pyrrole ring.

Uniqueness

The unique combination of substituents in 2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-1-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11-6-9-15(18-12(2)7-8-13(18)3)16-14(11)10-17(4,5)19-16/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSLPHBCSTBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)N3C(=CC=C3C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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